

Application Notes and Protocols for BP Fluor 405 Cadaverine Protein Labeling

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Compound of Interest

Compound Name: *BP Fluor 405 Cadaverine*

Cat. No.: *B15598660*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent labeling of proteins using **BP Fluor 405 Cadaverine**. This blue-fluorescent dye can be conjugated to proteins through two primary methods: carbodiimide-mediated coupling to carboxyl groups on aspartic and glutamic acid residues, or enzymatic labeling of glutamine residues using transglutaminase.

I. Introduction

BP Fluor 405 Cadaverine is a versatile, water-soluble, blue-fluorescent dye with an excitation maximum at 399 nm and an emission maximum at 422 nm.[1] Its primary amine group allows for its conjugation to proteins, making it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy.[1][2] This dye is particularly useful in multi-color imaging applications and is compatible with the 407 nm krypton laser or the 408 nm violet laser diode.[1][2] The resulting conjugates are stable and exhibit pH-insensitive fluorescence between pH 4 and 10.[2]

Two distinct strategies for labeling proteins with **BP Fluor 405 Cadaverine** are detailed below:

- **Method 1: EDC/NHS-Mediated Labeling of Carboxyl Groups.** This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxyl groups of aspartic and glutamic acid residues on the protein surface, which then react with the primary amine of **BP Fluor 405 Cadaverine** to form a stable amide bond.[3][4][5]

- Method 2: Transglutaminase-Mediated Site-Specific Labeling. This enzymatic method allows for the site-specific incorporation of **BP Fluor 405 Cadaverine** at accessible glutamine residues within a protein or a genetically engineered recognition sequence (Q-tag).[\[6\]](#)[\[7\]](#)[\[8\]](#)

II. Product Information

A summary of the key properties of **BP Fluor 405 Cadaverine** is provided in the table below.

Property	Value	Reference
Molecular Weight	597.6 g/mol	[1]
Excitation Maximum (λ_{ex})	399 nm	[1]
Emission Maximum (λ_{em})	422 nm	[1]
Extinction Coefficient	29,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Water, DMSO, DMF	[1]
Reactive Group	Primary Amine (via cadaverine linker)	[1]
Storage	-20°C, protected from light	[1]

III. Experimental Protocols

Method 1: EDC/NHS-Mediated Labeling of Protein Carboxyl Groups

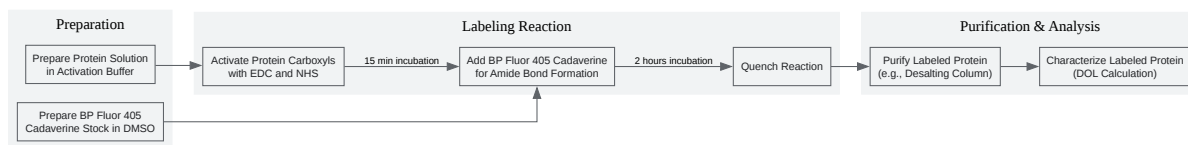
This protocol describes the non-specific labeling of solvent-accessible aspartic and glutamic acid residues on a protein.

A. Materials and Reagents

- Protein of interest
- **BP Fluor 405 Cadaverine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 6.0
- Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
- Purification column (e.g., Sephadex G-25 desalting column)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

B. Experimental Workflow



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Caption: Workflow for EDC/NHS-mediated protein labeling.

C. Detailed Protocol

- Protein Preparation:
 - Dissolve the protein of interest in Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of 1-10 mg/mL.
 - Ensure the buffer is free of extraneous amines (e.g., Tris) and carboxylates.^{[5][9]}
- Reagent Preparation:

- Equilibrate EDC and NHS to room temperature before opening.[3]
- Prepare a 10 mg/mL stock solution of **BP Fluor 405 Cadaverine** in anhydrous DMSO or DMF.
- Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
- Activation of Protein Carboxyl Groups:
 - Add EDC and NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[10]
 - Incubate the reaction for 15 minutes at room temperature with gentle stirring.
- Coupling Reaction:
 - Add the **BP Fluor 405 Cadaverine** stock solution to the activated protein solution. A 10- to 50-fold molar excess of the dye over the protein is a good starting point for optimization.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding an appropriate volume of 1 M PBS, pH 7.5.
 - Incubate the reaction for 2 hours at room temperature, protected from light, with continuous stirring.
- Quenching the Reaction:
 - Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
 - Incubate for an additional 15-60 minutes at room temperature.[3]
- Purification of the Labeled Protein:
 - Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[3]
 - Collect the protein-containing fractions, which can be identified by their blue fluorescence.

D. Optimization and Troubleshooting

Parameter	Recommendation	Troubleshooting
Molar Ratio (Dye:Protein)	Start with a 10-50 fold molar excess.	Low DOL: Increase the molar excess of the dye. Protein Precipitation: Decrease the molar excess of the dye.[9]
pH	Activation at pH 6.0, Coupling at pH 7.2-7.5.	Low Labeling Efficiency: Ensure pH is optimal for each step.[4][11]
Reaction Time	15 min activation, 2 hours coupling.	Low DOL: Increase incubation time.
Protein Concentration	1-10 mg/mL.	Low Labeling Efficiency: Increase protein concentration.

Method 2: Transglutaminase-Mediated Site-Specific Labeling

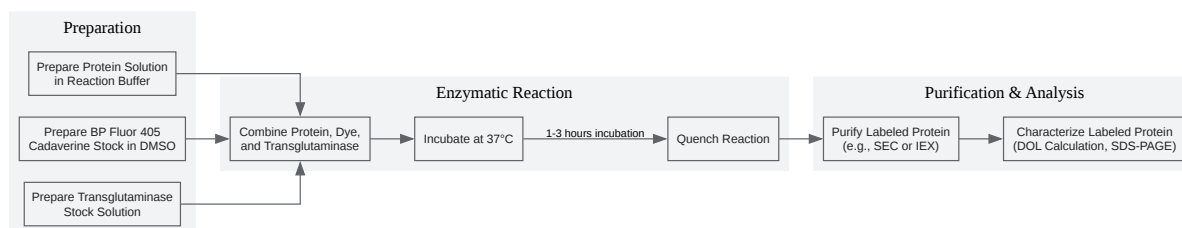
This protocol is designed for the enzymatic labeling of proteins containing accessible glutamine residues or an engineered glutamine-containing tag (Q-tag).

A. Materials and Reagents

- Protein of interest (containing a Q-tag or reactive glutamine)
- BP Fluor 405 Cadaverine**
- Transglutaminase (e.g., microbial transglutaminase)
- Reaction Buffer: 50 mM Tris-HCl, pH 7.5 (bacterial TGases are often calcium-independent; for mammalian TGases, include 5-10 mM CaCl₂).[7][12]
- Quenching Solution: 50 mM EDTA (for calcium-dependent TGases) or heat inactivation.
- Purification column (e.g., size-exclusion or ion-exchange chromatography)

- Anhydrous Dimethylsulfoxide (DMSO)

B. Experimental Workflow



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Caption: Workflow for transglutaminase-mediated protein labeling.

C. Detailed Protocol

- Reagent Preparation:
 - Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
 - Prepare a 10 mg/mL stock solution of **BP Fluor 405 Cadaverine** in anhydrous DMSO.
 - Reconstitute the transglutaminase according to the manufacturer's instructions.
- Labeling Reaction:
 - In a microcentrifuge tube, combine the protein solution, **BP Fluor 405 Cadaverine** (a 10- to 100-fold molar excess over the protein is a good starting point), and transglutaminase (typically 1-10 units per mg of protein).

- Incubate the reaction mixture for 1-3 hours at 37°C with gentle agitation.
- Quenching the Reaction:
 - For calcium-dependent transglutaminases, add EDTA to a final concentration of 50 mM.
 - Alternatively, the reaction can be stopped by heating the mixture to 65°C for 10 minutes (ensure this does not denature the protein of interest).
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye, enzyme, and other reaction components using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

D. Optimization and Troubleshooting

Parameter	Recommendation	Troubleshooting
Enzyme Concentration	1-10 units per mg of protein.	Low Labeling: Increase enzyme concentration or incubation time.
Dye Concentration	10-100 fold molar excess.	Low DOL: Increase dye concentration.
Reaction Time & Temperature	1-3 hours at 37°C.	Low Labeling: Optimize incubation time and temperature for the specific transglutaminase used.
Q-tag Accessibility	Ensure the Q-tag is sterically accessible.	No Labeling: Confirm the presence and accessibility of the Q-tag.

IV. Characterization of Labeled Protein

A. Degree of Labeling (DOL) Calculation

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[\[13\]](#)[\[14\]](#)

- Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the absorbance maximum of the dye (~399 nm for BP Fluor 405, A_{max}).
- Calculate the protein concentration using the following formula:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$$

- CF (Correction Factor) = A_{280} of the free dye / A_{max} of the free dye. The CF for BP Fluor 405 needs to be determined or obtained from the manufacturer.
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration:

$$\text{Dye Concentration (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$$

- $\epsilon_{\text{dye}} = 29,000 \text{ M}^{-1}\text{cm}^{-1}$ for **BP Fluor 405 Cadaverine**.[\[1\]](#)
- Calculate the DOL:

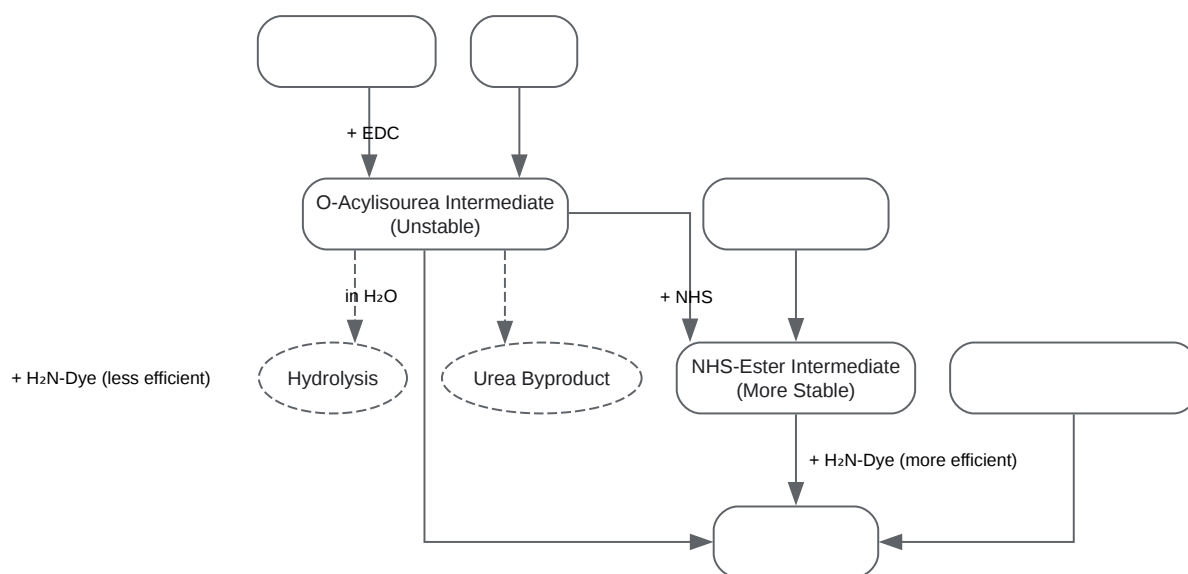
$$\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$$

An optimal DOL is typically between 1 and 5, but this can vary depending on the protein and the application.[\[1\]](#)[\[15\]](#) Over-labeling can lead to protein precipitation or altered function.[\[9\]](#)

B. SDS-PAGE Analysis

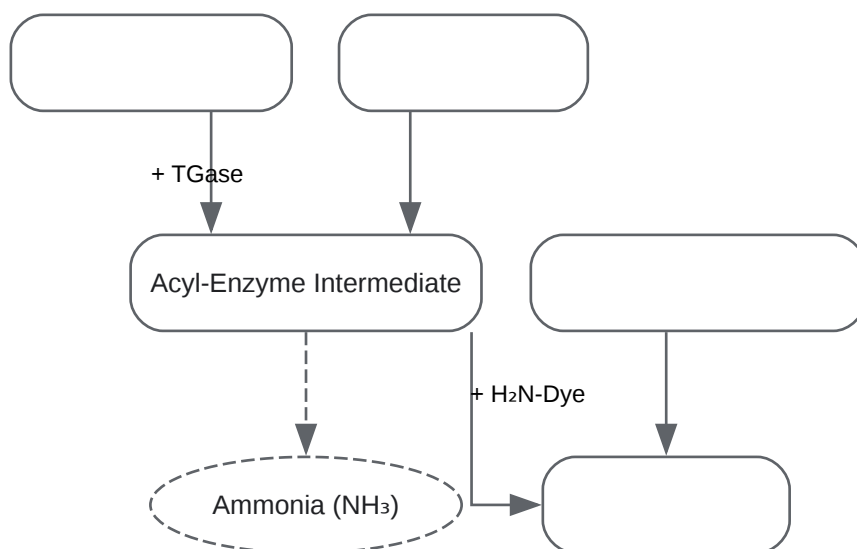
Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess purity. The labeled protein should exhibit fluorescence when visualized under UV light before Coomassie staining.

V. Signaling Pathway and Logical Relationship Diagrams



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Caption: Mechanism of EDC/NHS-mediated protein labeling.



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Caption: Mechanism of transglutaminase-mediated protein labeling.

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